molecular formula C17H21AsIO B14579626 CID 78066171

CID 78066171

Cat. No.: B14579626
M. Wt: 443.17 g/mol
InChI Key: HUGYPBDCTJRFHV-UHFFFAOYSA-N
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Description

CID 78066171 is a unique chemical compound with various applications in scientific research. It is known for its distinct chemical structure and properties, making it a subject of interest in multiple fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

CID 78066171 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

CID 78066171 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78066171 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

CID 78066171 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its specific reactivity and applications. Some similar compounds include those found in the PubChem database, which can be queried for detailed comparisons .

Properties

Molecular Formula

C17H21AsIO

Molecular Weight

443.17 g/mol

InChI

InChI=1S/C17H20AsO.HI/c1-17(2,3)18(4)13-9-5-7-11-15(13)19-16-12-8-6-10-14(16)18;/h5-12H,1-4H3;1H

InChI Key

HUGYPBDCTJRFHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-]

Origin of Product

United States

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